1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine
Description
1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring system Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
(5-amino-1-methylpyrazol-3-yl)-pyrazol-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-12-7(9)5-6(11-12)8(14)13-4-2-3-10-13/h2-5H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPASCWZTIXXGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)N2C=CC=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
N-Methylation: The pyrazole ring can be methylated using methyl iodide in the presence of a base such as potassium carbonate.
Amination: Finally, the amine group is introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, under basic conditions.
Major Products
Oxidation: N-oxides of the pyrazole ring.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Biological Applications
2.1 Anti-inflammatory Activity
One of the prominent applications of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine is its anti-inflammatory properties. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). For instance, related pyrazole compounds have been shown to reduce edema in animal models, indicating a potential therapeutic role in treating inflammatory conditions .
2.2 Analgesic Effects
In addition to its anti-inflammatory properties, this compound may also possess analgesic effects. Research indicates that certain pyrazole derivatives can alleviate pain by modulating pain pathways in the nervous system, making them candidates for pain management therapies .
2.3 Anticancer Potential
Emerging studies suggest that pyrazole-based compounds might exhibit anticancer properties. The structural features of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine could interact with cancer cell signaling pathways, promoting apoptosis or inhibiting tumor growth. Further investigations are required to elucidate these mechanisms and assess efficacy in clinical settings .
Material Science Applications
3.1 Coordination Chemistry
The unique structure of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine allows it to function as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be harnessed in catalysis and materials synthesis, particularly in developing new catalysts for organic reactions .
3.2 Sensor Development
Recent advancements have explored the use of pyrazole derivatives in sensor technology. The compound's electronic properties make it suitable for developing sensors that detect various analytes, including heavy metals and biological markers, enhancing environmental monitoring and diagnostic capabilities .
Case Studies
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-4-amine: Similar structure but with the amine group at a different position.
1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-ol: Contains a hydroxyl group instead of an amine.
1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-thiol: Contains a thiol group instead of an amine.
Uniqueness
1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new drugs and materials.
Biological Activity
1-Methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be represented by the following structure:
Structural Features
- Pyrazole Ring : The core structure consists of a five-membered ring containing two nitrogen atoms.
- Substituents : The presence of a carbonyl group at position 3 and a methyl group at position 1 enhances its reactivity and potential interactions with biological targets.
Biological Activity Overview
The biological activities of 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine have been investigated in various studies, indicating its potential as a therapeutic agent.
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies indicate that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Preliminary assays indicate activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits cell proliferation | |
| Anti-inflammatory | Reduces cytokine production | |
| Antimicrobial | Effective against Gram-positive/negative bacteria |
Case Study 1: Anticancer Evaluation
In a study investigating the anticancer properties of pyrazole derivatives, 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine was tested against various cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.
Case Study 2: Anti-inflammatory Mechanism
A recent study focused on the anti-inflammatory effects of this compound in a murine model of inflammation. Mice treated with the compound exhibited significantly reduced swelling and lower levels of inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
The mechanism by which 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell survival.
- Receptor Interaction : It may interact with specific receptors that modulate cellular signaling pathways related to inflammation and cancer progression.
Q & A
Basic: What synthetic methodologies are recommended for preparing 1-methyl-3-(1H-pyrazol-1-ylcarbonyl)-1H-pyrazol-5-amine with high purity?
Answer:
The compound’s pyrazole core suggests multi-step synthesis involving condensation or nucleophilic substitution reactions. Key steps include:
- Step 1: Formation of the pyrazole ring via cyclization of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds .
- Step 2: Functionalization of the pyrazole nitrogen with methyl groups using alkylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Introduction of the pyrazolylcarbonyl group via acylation reactions (e.g., using pyrazole-1-carbonyl chloride).
Optimization: Use continuous flow synthesis to enhance yield and reduce side products . Purity (>95%) can be confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced: How can structural analogs of this compound guide SAR studies for enzyme inhibition?
Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:
- Core modifications: Compare with analogs like 1-ethyl-3-methylpyrazoles to assess steric/electronic effects on binding .
- Functional groups: Replace the carbonyl with sulfonamide or amide groups to evaluate hydrogen-bonding interactions .
Methodology: - Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., kinases) using crystallographic data from PDB .
- Validate predictions via enzymatic assays (e.g., fluorescence-based kinase inhibition) .
Basic: What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?
Answer:
- Stability profiling: Use UV-Vis spectroscopy (200–400 nm) to monitor degradation products in buffers (pH 3–9) at 25°C and 37°C .
- Structural integrity: Confirm via ¹H/¹³C NMR in DMSO-d₆; track shifts in carbonyl (δ ~165–175 ppm) and amine (δ ~5–6 ppm) peaks .
- Mass spectrometry: Employ LC-MS (ESI+) to detect hydrolysis or oxidation products .
Advanced: How can contradictory data from binding affinity assays (e.g., SPR vs. ITC) be resolved?
Answer:
Discrepancies often arise from experimental conditions:
- Surface Plasmon Resonance (SPR): Optimize immobilization density to avoid steric hindrance; use low ligand densities (<100 RU) and regenerate surfaces with 10 mM glycine (pH 2.0) .
- Isothermal Titration Calorimetry (ITC): Ensure compound solubility in assay buffer (e.g., 1% DMSO); run reverse titrations to account for heat of dilution .
Validation: Cross-reference with fluorescence polarization assays using labeled target proteins .
Basic: What in vitro biological screening approaches are suitable for initial activity assessment?
Answer:
- Enzyme inhibition: Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
- Cell viability: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and IC₅₀ calculation via nonlinear regression .
- Membrane permeability: Perform parallel artificial membrane permeability assays (PAMPA) at pH 7.4 .
Advanced: How can computational modeling predict off-target interactions in neurological systems?
Answer:
- Target prediction: Use SwissTargetPrediction or SEA to identify potential off-targets (e.g., GPCRs, ion channels) .
- Molecular dynamics (MD): Simulate binding to hERG channels (e.g., Desmond) to assess cardiotoxicity risk; analyze RMSD and binding free energy (MM/PBSA) .
- Validation: Patch-clamp electrophysiology on HEK293 cells expressing hERG channels .
Basic: What strategies mitigate toxicity risks during in vivo preclinical studies?
Answer:
- Acute toxicity: Conduct OECD 423 assays in rodents with dose escalation (10–1000 mg/kg) and monitor liver/kidney biomarkers (ALT, creatinine) .
- Metabolic stability: Use liver microsomes (human/rat) to identify reactive metabolites via trapping agents (e.g., glutathione) .
- Formulation: Improve solubility via PEGylated liposomes or cyclodextrin complexes .
Advanced: How can crystallography resolve ambiguities in the compound’s binding mode to DNA repair enzymes?
Answer:
- Co-crystallization: Soak the compound into crystals of target enzymes (e.g., PARP-1) at 10 mM concentration in mother liquor .
- Data collection: Use synchrotron radiation (λ = 0.978 Å) to achieve high resolution (<2.0 Å).
- Analysis: Refine structures with Phenix; identify key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Basic: What are best practices for storing and handling this compound to prevent degradation?
Answer:
- Storage: Keep at –20°C under argon in amber vials; desiccate with silica gel to prevent hydrolysis .
- Handling: Use gloveboxes with <1% humidity for weighing; avoid prolonged exposure to light .
Advanced: How can machine learning optimize lead compound selection from a library of pyrazole derivatives?
Answer:
- Feature engineering: Train models on descriptors like LogP, topological polar surface area (TPSA), and molecular fingerprints (ECFP4) .
- Model selection: Use random forest or graph neural networks (GNNs) to predict bioactivity against targets (e.g., EGFR) .
- Validation: Prioritize compounds with >70% predicted activity for high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
